4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid is a complex organic compound with significant pharmacological potential. It belongs to the class of thienopyrimidine derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound exhibits properties that may be beneficial in treating various conditions, including hormone-related disorders.
4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid is classified as a thienopyrimidine derivative. This classification is based on its structural features, which include a thieno ring fused with a pyrimidine moiety. The compound's unique structure contributes to its biological activity and makes it a subject of interest in drug development.
The synthesis of 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid typically involves multi-step organic reactions that may include cyclization and functional group modifications.
The molecular formula for 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid is C10H10N2O4S. Its structure features:
The compound's structural data can be accessed through databases like PubChem and the Protein Data Bank, where detailed information regarding its 3D conformation is available .
The compound can undergo various chemical reactions typical of thienopyrimidine derivatives:
These reactions can be utilized to modify the compound for enhanced biological activity or to create derivatives with specific pharmacological profiles.
The mechanism of action for 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid primarily involves interaction with gonadotropin-releasing hormone receptors. By acting as an antagonist at these receptors:
Studies indicate that such antagonists can effectively manage symptoms associated with these conditions by modulating hormonal pathways.
Relevant data can be sourced from chemical databases and experimental studies that characterize these properties .
The primary applications of 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid lie within medicinal chemistry:
The synthesis of 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid (CAS: 702664-43-5) employs convergent retrosynthetic approaches that decouple the construction of the thieno[3,2-d]pyrimidine core from the elaboration of the butanoic acid side chain. Industrial-scale synthesis typically begins with the preparation of the heterocyclic scaffold via cyclocondensation reactions between 2-aminothiophene-3-carboxylate derivatives and urea equivalents. The critical C3-N functionalization is achieved through N-alkylation using ethyl 4-bromobutyrate, followed by alkaline ester hydrolysis to yield the target carboxylic acid. This strategy minimizes side reactions and allows independent optimization of each fragment, with typical overall yields of 15–22% across 4–6 steps [1] [4].
Key challenges include managing the electron-deficient nature of the pyrimidine ring during alkylation and suppressing O-alkylation byproducts. Modern approaches employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance regioselectivity. The convergent design proves advantageous over linear sequences, reducing cumulative yield losses and simplifying impurity profiles during scale-up [4].
The thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core is synthesized via acid-catalyzed cyclodehydration or high-pressure methods. Conventional thermal cyclization employs polyphosphoric acid (PPA) at 140–160°C, but suffers from variable yields (45–68%) due to decomposition side reactions. Catalyst-free high hydrostatic pressure (HHP) technology provides a sustainable alternative, enabling cyclization at 3.8 kbar and 25°C without solvents. This technique accelerates reaction kinetics by reducing activation volumes (ΔV‡) and achieves 90% yield in 10 hours through precise pressure-time optimization [2].
Table 1: Optimization of Thienopyrimidine Cyclization Under High Hydrostatic Pressure
Pressure (kbar) | Time (h) | Yield (%) | Key Observations |
---|---|---|---|
0.001 (ambient) | 10 | 0 | No reaction observed |
2.8 | 1 | 8 | Initial product formation |
3.4 | 1 | 11 | Marginal improvement |
3.8 | 1 | 25 | Significant acceleration |
3.8 | 10 | 90 | Near-complete conversion |
Alternative cyclization systems include deep eutectic solvents (DES) composed of N,N′-dimethyl urea and L-(+)-tartaric acid (7:3 ratio), which facilitate ring closure at 70°C via hydrogen-bond activation. This method achieves 75–82% yield while eliminating volatile organic solvents [5].
Regioselective N1-alkylation of the thienopyrimidinedione core presents steric and electronic challenges due to competing O-alkylation and dialkylation. Optimization studies identify dimethylformamide (DMF) as the optimal solvent at 60°C using cesium carbonate base, achieving >95% N-selectivity with ethyl 4-bromobutyrate. Kinetic control is critical: slow addition of alkylating agents prevents polyalkylation, while maintaining substrate concentrations below 0.5M minimizes dimerization [1] [3].
Carboxyl group derivatization includes:
Protecting group strategies are generally unnecessary due to the stability of the carboxylic acid during heterocycle functionalization.
Industrial production prioritizes solvent substitution and catalyst recovery to meet green chemistry metrics. Dichloromethane (DCM), traditionally used for alkylation and crystallization steps, is being replaced by methyl tert-butyl ether (MTBE) and methyl propionate, which reduce mutagenicity risks while maintaining solubility profiles. High-pressure systems eliminate solvents entirely, using water as a pressure-transmitting fluid to ensure safety and minimize waste [2] [9].
Table 2: Solvent Performance in Industrial-Scale Synthesis
Solvent | Boiling Point (°C) | Ligand Solubility (mg/mL) | EHS Rating | Reaction Yield (%) |
---|---|---|---|---|
Dichloromethane (DCM) | 40 | 85 | Critical | 92 |
Methyl tert-butyl ether (MTBE) | 55 | 78 | Acceptable | 90 |
Methyl propionate | 80 | 72 | Good | 87 |
Dimethoxymethane | 42 | 68 | Good | 84 |
Catalyst innovations include immobilized lipases for ester hydrolysis (avoiding strong acids) and recyclable polystyrene-supported DMAP for acylation. Flow chemistry systems enhance mass/heat transfer in high-pressure cyclization, enabling kilogram-scale production with 40% reduced energy consumption compared to batch reactors [4] [9].
Purification complexities arise from polar impurities (hydrolysis byproducts) and structural isomers. Industrial processes employ orthogonal techniques:
Crystallization optimization focuses on polymorphism control. The compound exhibits three anhydrous forms, with Form II (monoclinic P2₁/c) being pharmaceutically preferred. Seeded crystallization from ethanol/water (7:3) at 4°C yields uniform Form II crystals. Membrane protein crystallization principles are adapted by adding n-octyl-β-D-thioglucopyranoside (OTG) to suppress aggregation during crystal growth. X-ray quality crystals require vapor diffusion techniques using 25–28% PEG 3350 and 0.1M HEPES pH 7.5, with diffraction resolved to 1.8Å [6] [10].
Advanced analytical control includes:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3